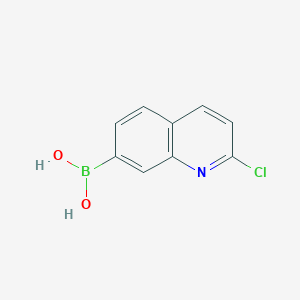

![molecular formula C18H14N4O2S B2970499 N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 946228-63-3](/img/structure/B2970499.png)

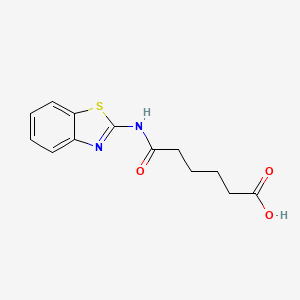

N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

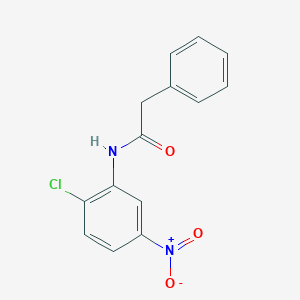

“N-(benzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been reported to exhibit a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks (benzo[d]thiazol-2-thiol and primary and secondary amines) that are connected via various synthetic pathways . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis

The molecular structure of “N-(benzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and MS (ESI) .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated BT-sulfonamides allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(benzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide” can be analyzed using various techniques such as 1H NMR, 13C NMR, and MS (ESI). For instance, the 1H NMR (DMSO-d6, 500 MHz) of the compound shows various peaks indicating the presence of different types of protons .Wissenschaftliche Forschungsanwendungen

Potential Applications in Medicinal Chemistry

VEGFR-2 Kinase Inhibition : Analogues similar to the query compound have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Such inhibitors demonstrate significant potential in cancer treatment, showcasing robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Antibacterial and Antifungal Properties : Research on structurally similar compounds has identified potential antibacterial and antifungal activities. These compounds were synthesized and tested against a range of gram-positive and gram-negative bacteria, as well as various fungi, indicating their relevance in addressing microbial resistance (Patel & Patel, 2015).

Potential Applications in Regenerative Medicine

- Stem Cell Research : Small molecules structurally related to the query compound have been reported to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts, underlining their significance in regenerative medicine and stem cell research (Ries et al., 2013).

Potential Applications in Material Science

- Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives, sharing a similar structural motif with the query compound, have been synthesized and investigated for their gelation behavior. The study elucidates the role of methyl functionality and multiple non-covalent interactions in gelation, contributing to the development of novel materials (Yadav & Ballabh, 2020).

Wirkmechanismus

Target of Action

The compound N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide has been found to exhibit promising activity against bacterial strains such as Staphylococcus aureus . The primary targets of this compound are likely to be key proteins or enzymes within these bacterial cells that are essential for their growth and survival .

Mode of Action

It is known that the compound interacts with its targets in the bacterial cells, leading to inhibition of their function . This interaction could involve binding to the active site of the target protein or enzyme, thereby preventing it from carrying out its normal function .

Biochemical Pathways

The compound’s interaction with its targets is likely to affect various biochemical pathways within the bacterial cells. These could include pathways involved in cell wall synthesis, protein synthesis, or DNA replication . The disruption of these pathways would result in the inhibition of bacterial growth and survival .

Pharmacokinetics

Admet calculations have shown a favourable pharmacokinetic profile for this compound . This suggests that the compound may have good bioavailability, meaning it can be effectively absorbed and distributed within the body to reach its target sites .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and survival. In particular, the compound has been found to exhibit bactericidal activity against Staphylococcus aureus, meaning it can kill these bacteria rather than just inhibiting their growth . This makes the compound a potential candidate for the development of new antibacterial agents .

Zukünftige Richtungen

The future directions for the study of “N-(benzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide” and similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their mechanisms of action. Further studies could also explore their potential applications in medicine, particularly in the treatment of diseases where benzothiazole derivatives have shown promise, such as tuberculosis .

Biochemische Analyse

Biochemical Properties

Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S/c1-12-9-15(24-21-12)17(23)22(11-13-5-4-8-19-10-13)18-20-14-6-2-3-7-16(14)25-18/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYXHLJGEJDIFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2970420.png)

![4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2970421.png)

![(E)-6-(3,4-dimethylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2970425.png)

![2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2970428.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-phenylpentanamide](/img/structure/B2970432.png)